molecular formula C23H27N5O6S B4325611 N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE

N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE

Cat. No.: B4325611
M. Wt: 501.6 g/mol
InChI Key: XNDSKDLPJWHIKL-UHFFFAOYSA-N
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Description

N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including hydroxyl, oxadiazole, phenoxy, piperazine, sulfonyl, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction between a phenol and an appropriate leaving group on the oxadiazole ring.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of a dihaloalkane with an amine, followed by cyclization.

    Sulfonylation: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride.

    Acetylation: Finally, the acetamide group can be introduced through the reaction of the sulfonylated piperazine derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of an amine

    Substitution: Formation of substituted phenoxy derivatives

    Hydrolysis: Formation of carboxylic acid and amine

Scientific Research Applications

N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or a precursor in the synthesis of other APIs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE
  • N-{4-[(4-{2-hydroxy-3-[3-(1,3,4-thiadiazol-2-yl)phenoxy]propyl}piperazin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-{2-hydroxy-3-[3-(1,3,4-triazol-2-yl)phenoxy]propyl}piperazin-1-yl)sulfonyl]phenyl}acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[4-[2-hydroxy-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O6S/c1-17(29)25-19-5-7-22(8-6-19)35(31,32)28-11-9-27(10-12-28)14-20(30)15-33-21-4-2-3-18(13-21)23-26-24-16-34-23/h2-8,13,16,20,30H,9-12,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDSKDLPJWHIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=CC(=C3)C4=NN=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-{4-[(4-{2-HYDROXY-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]PROPYL}-1-PIPERAZINYL)SULFONYL]PHENYL}ACETAMIDE

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